![molecular formula C20H26N6O2 B2527989 8-(4-ethylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 850900-23-1](/img/structure/B2527989.png)
8-(4-ethylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
The compound “8-(4-ethylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione” is related to pyridazinones, which are inhibitors of PARP7 . These compounds are useful in the treatment of cancer .
Molecular Structure Analysis
The molecular structure of this compound is not directly provided in the available resources. It’s part of a larger group of compounds known as pyridazinones .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. It’s part of a patent application for pyridazinones as PARP7 inhibitors .Scientific Research Applications
Anticancer Properties
STK594822 exhibits promising anticancer activity. Research has shown that it inhibits tumor cell growth by targeting specific pathways . Its potential as a chemotherapeutic agent warrants further investigation.
Antioxidant Activity
STK594822 demonstrates strong antioxidant properties. It scavenges free radicals and protects cells from oxidative damage. This makes it relevant for potential therapeutic interventions in oxidative stress-related diseases .
Antiviral Applications
Studies suggest that STK594822 may inhibit viral replication. Its mechanism of action involves interfering with viral enzymes or proteins. Researchers have explored its efficacy against various viruses, including herpes simplex and influenza .
Anti-inflammatory Effects
STK594822 exhibits anti-inflammatory activity by modulating inflammatory pathways. It could be valuable in conditions like rheumatoid arthritis or inflammatory bowel diseases .
Neuroprotective Potential
Preclinical studies indicate that STK594822 protects neurons from damage. Its neuroprotective effects make it relevant for neurodegenerative disorders like Alzheimer’s disease or Parkinson’s disease .
Cardiovascular Applications
STK594822 may influence cardiovascular health. It could impact blood vessel function, platelet aggregation, or lipid metabolism. Further investigations are needed to explore its potential in preventing cardiovascular diseases .
Metabolic Disorders
Emerging evidence suggests that STK594822 affects metabolic pathways. It might regulate glucose metabolism, lipid homeostasis, or insulin sensitivity. Researchers are studying its role in diabetes and obesity management .
Epigenetic Modulation
STK594822 could be relevant in epigenetic research. It may alter DNA methylation patterns or histone modifications, affecting gene expression. Investigating its epigenetic impact is crucial for understanding its broader applications .
Obaid, R. J. (2022). Novel benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Arabian Journal of Chemistry, 15(12), 104505. DOI: 10.1016/j.arabjc.2022.104505
Mechanism of Action
properties
IUPAC Name |
8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2/c1-3-24-11-13-25(14-12-24)19-21-17-16(18(27)22-20(28)23(17)2)26(19)10-9-15-7-5-4-6-8-15/h4-8H,3,9-14H2,1-2H3,(H,22,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVATXAPVBODNRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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